molecular formula C8H6BrF3O3S B3039886 2-Bromo-4-methyl-1-(trifluoromethylsulfonyloxy)benzene CAS No. 138719-95-6

2-Bromo-4-methyl-1-(trifluoromethylsulfonyloxy)benzene

Cat. No.: B3039886
CAS No.: 138719-95-6
M. Wt: 319.1 g/mol
InChI Key: FECLFVNEAPEUMW-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-1-(trifluoromethylsulfonyloxy)benzene is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethylsulfonyloxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1-(trifluoromethylsulfonyloxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

2-Bromo-4-methyl-1-(trifluoromethylsulfonyloxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research into its biological activity may lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of advanced materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1-(trifluoromethylsulfonyloxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylsulfonyloxy group, in particular, plays a crucial role in its reactivity and biological activity . The compound can participate in various pathways, including those involving radical intermediates and electrophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methoxy-4-methyl-1-(trifluoromethyl)benzene
  • 1-Bromo-4-(trifluoromethyl)sulfonyl benzene

Uniqueness

2-Bromo-4-methyl-1-(trifluoromethylsulfonyloxy)benzene is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-bromo-4-methylphenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O3S/c1-5-2-3-7(6(9)4-5)15-16(13,14)8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECLFVNEAPEUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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